molecular formula C21H46N+ B12680435 Decylisononyldimethylammonium CAS No. 178963-66-1

Decylisononyldimethylammonium

Cat. No.: B12680435
CAS No.: 178963-66-1
M. Wt: 312.6 g/mol
InChI Key: KVFJJYLZPBXHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decylisononyldimethylammonium chloride (DIDMAC) is a quaternary ammonium compound (QAC) developed as a non-oxidizing biocide for industrial research applications, particularly in cooling water systems . Its primary research value lies in controlling microorganisms associated with microbiologically induced corrosion and microbial fouling, while being specifically engineered to overcome the high foaming tendencies that limit the application of standard QACs . This low-foaming characteristic allows for its study in systems where foam generation can interfere with operations. The compound functions as a potent antimicrobial agent. The mechanism of action for QACs like DIDMAC involves the disruption of microbial cell membranes . The cationic quaternary ammonium group interacts electrostatically with negatively charged components on the microbial cell surface, leading to membrane disruption, loss of cellular integrity, and ultimately cell death . Research indicates efficacy against a broad spectrum of organisms, including algae and mollusks, making it a subject of interest for biofilm and fouling control studies . This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use, nor for use in humans, and must not be utilized as a consumer product or for personal use. RUO products are not subject to the regulatory controls applicable to in vitro diagnostic medical devices or pharmaceuticals, and their use is restricted to basic research, pharmaceutical research, and other non-medical investigative purposes . Researchers are responsible for ensuring compliance with all applicable regulations and institutional guidelines when handling this compound.

Properties

CAS No.

178963-66-1

Molecular Formula

C21H46N+

Molecular Weight

312.6 g/mol

IUPAC Name

decyl-dimethyl-(7-methyloctyl)azanium

InChI

InChI=1S/C21H46N/c1-6-7-8-9-10-11-13-16-19-22(4,5)20-17-14-12-15-18-21(2)3/h21H,6-20H2,1-5H3/q+1

InChI Key

KVFJJYLZPBXHHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Decylisononyldimethylammonium can be synthesized through the quaternization of dimethylamine with decylisononyl halides (such as chlorides, bromides, or iodides). The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale quaternization reactions in reactors designed to handle the specific reaction conditions. The process includes purification steps to remove any unreacted starting materials and by-products, ensuring the final product’s purity and effectiveness .

Chemical Reactions Analysis

Types of Reactions: Decylisononyldimethylammonium primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with various nucleophiles, leading to the formation of different substituted products .

Common Reagents and Conditions:

    Oxidation: this compound is relatively stable and does not readily undergo oxidation under normal conditions.

    Reduction: The compound is resistant to reduction due to the stability of the quaternary ammonium group.

    Substitution: Common reagents include nucleophiles such as hydroxides, amines, and thiols.

Major Products: The major products formed from substitution reactions include various substituted ammonium compounds, depending on the nucleophile used .

Mechanism of Action

Decylisononyldimethylammonium exerts its biocidal effects by disrupting the phospholipid membranes of microorganisms. This disruption leads to the leakage of cellular contents and eventual cell death. The compound targets the cell membrane, causing structural damage and inhibiting essential cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Decylisononyldimethylammonium’s performance is benchmarked against industry-standard biocides. Below is a detailed analysis:

Bio-Quat 50-40

Bio-Quat 50-40 is a commercial QAC blend widely used in water treatment. Comparative testing revealed:

Property This compound Chloride Bio-Quat 50-40
Bactericidal Activity Comparable (Table 6, ) Comparable
Algicidal Activity Effective against Chlorella spp. Similar efficacy
Foaming Tendency Low Moderate/High
Ethanol Content 0–20% (preferred) Not specified

Both compounds show equivalent biocidal performance, but this compound chloride’s low foaming allows seamless integration into aerated systems without operational disruptions .

Buckman WSCP

Buckman WSCP is a molluscicide targeting invasive species like Corbicula fluminea (asiatic clam). Testing in freshwater (Spruce Run reservoir, New Jersey) demonstrated:

Parameter This compound Chloride (5 ppm) Buckman WSCP (5 ppm)
Mortality Rate (72 hrs) 100% <100%
Time to Total Mortality 3 days >3 days

This compound chloride achieved complete asiatic clam eradication within 72 hours, outperforming Buckman WSCP under identical conditions .

Conventional QACs (e.g., Benzalkonium Chloride)

  • Reduced Toxicity: Unlike benzalkonium chloride, which is toxic to aquatic life at low concentrations, this compound chloride’s optimized structure minimizes ecological impact .
  • Structural Stability: The branched decylisononyl chain enhances solubility and persistence in aqueous environments compared to linear-chain QACs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.